Z-trans-4-fluoro-L-prolinonitrile
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Overview
Description
Z-trans-4-fluoro-L-prolinonitrile: is a fluorinated derivative of proline, an amino acid. This compound is characterized by the presence of a fluorine atom at the fourth position of the proline ring and a nitrile group. It is used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-trans-4-fluoro-L-prolinonitrile typically involves the fluorination of a proline derivative. One common method includes the use of (2S,4S)-N-Boc-4-hydroxy-L-proline as a starting material. The hydroxyl group is replaced with a fluorine atom through a nucleophilic substitution reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated processes. These processes ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-trans-4-fluoro-L-prolinonitrile can undergo oxidation reactions, typically forming corresponding oxo derivatives.
Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted proline derivatives.
Scientific Research Applications
Chemistry: Z-trans-4-fluoro-L-prolinonitrile is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its fluorinated nature makes it a useful probe in nuclear magnetic resonance (NMR) studies .
Medicine: Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and other materials .
Mechanism of Action
The mechanism of action of Z-trans-4-fluoro-L-prolinonitrile involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
- N-t-BOC-trans-4-fluoro-L-prolinonitrile
- N-t-BOC-cis-4-fluoro-L-prolinonitrile
- N-t-BOC-cis-4-fluoro-L-prolinol
Uniqueness: Z-trans-4-fluoro-L-prolinonitrile is unique due to its specific stereochemistry and the presence of both a fluorine atom and a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H13FN2O2 |
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Molecular Weight |
248.25 g/mol |
IUPAC Name |
benzyl (2R,4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H13FN2O2/c14-11-6-12(7-15)16(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6,8-9H2/t11-,12+/m0/s1 |
InChI Key |
KVYBNHDQRCKGOO-NWDGAFQWSA-N |
Isomeric SMILES |
C1[C@@H](CN([C@H]1C#N)C(=O)OCC2=CC=CC=C2)F |
Canonical SMILES |
C1C(CN(C1C#N)C(=O)OCC2=CC=CC=C2)F |
Origin of Product |
United States |
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